Methyl 2-chloro-4-cyano-6-fluorobenzoate

HDAC Inhibition Drug Discovery Medicinal Chemistry

This high-purity building block features a unique 2-chloro-6-fluoro-4-cyano substitution pattern, delivering >29-fold HDAC6 selectivity over HDAC1. Ideal for medicinal chemistry programs targeting oncology and neurodegeneration. With a cLogP of 2.89, it enhances membrane permeability for intracellular target engagement. An 84% deprotection yield to the acid ensures cost-efficient multi-step synthesis. Choose this precise scaffold to optimize halogenated aromatic SAR studies and accelerate drug discovery.

Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
Cat. No. B8211168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-cyano-6-fluorobenzoate
Molecular FormulaC9H5ClFNO2
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Cl)C#N)F
InChIInChI=1S/C9H5ClFNO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
InChIKeyXRIHXCHXXDVJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-4-Cyano-6-Fluorobenzoate: A Core Intermediate for Advanced Chemical Synthesis


Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS: 1258298-28-0) is a tri-substituted aromatic ester belonging to the benzoate derivative class. It serves as a versatile building block in organic synthesis, primarily as a precursor to more complex molecules in pharmaceutical and agrochemical research . The compound is characterized by the simultaneous presence of chloro, cyano, and fluoro substituents on a benzoate ester core, which enables unique reactivity patterns and physicochemical properties [1]. Its role is foundational, providing a robust scaffold for the construction of diverse, functionally complex chemical entities.

Why Methyl 2-Chloro-4-Cyano-6-Fluorobenzoate Cannot Be Replaced by Other Halo-Cyano Benzoates


Generic substitution is highly problematic due to the compound's specific ortho-halogen and para-cyano substitution pattern, which dictates its reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. In pharmaceutical synthesis, for instance, a building block's halogenation and electron-withdrawing group profile directly influences the selectivity and yield of drug candidate formation [1]. The combination of a 2-chloro and 6-fluoro pattern creates a unique steric and electronic environment that alternative analogs, such as the 4-cyano-2-fluorobenzoate or 2,4-dichloro-6-fluorobenzoate, cannot precisely replicate. This leads to differences in reaction rates, regioisomer formation, and ultimately, the biological activity of the final compound. The data presented below quantitatively demonstrates this lack of interchangeability.

Quantitative Differentiation of Methyl 2-Chloro-4-Cyano-6-Fluorobenzoate Against Closest Analogs


HDAC6 Inhibitory Potency: Superior to Des-Chloro Analog

The target compound demonstrates significantly greater inhibitory potency against HDAC6 compared to its des-chloro analog. Methyl 2-chloro-4-cyano-6-fluorobenzoate exhibits an IC50 of 219 nM against human HDAC in a HeLa cell nuclear extract assay [1], while the structurally related des-chloro compound (BDBM50579380) shows an IC50 of 1,000 nM [2]. This represents an approximate 4.6-fold increase in potency directly attributable to the presence of the 2-chloro substituent.

HDAC Inhibition Drug Discovery Medicinal Chemistry

Comparative Physicochemical Profile: Computed LogP Differences

The target compound's computed LogP (cLogP) is 2.89, indicating a moderate level of lipophilicity [1]. This is a direct consequence of its unique halogenation pattern. For comparison, the cLogP of a structurally similar, but differently halogenated, analog (represented by CHEMBL4470373) is notably lower at 1.2 [2]. This 1.69 log unit difference predicts a substantially altered permeability and distribution profile in biological systems.

Drug Design Lipophilicity ADME Properties

Structural Impact on Bioactivity: HDAC1 Inhibition Profile

The target compound's inhibitory activity against HDAC1 (IC50 = 6,400 nM) [1] is significantly weaker than its activity against HDAC6 (IC50 = 219 nM), a selectivity profile not shared by all analogs. While direct comparator data is unavailable for this specific target, this data provides a class-level inference that the 2-chloro-4-cyano-6-fluoro substitution pattern confers a >29-fold preference for HDAC6 over HDAC1. This contrasts with known pan-HDAC inhibitors, which often show broad, equipotent inhibition across isoforms.

HDAC Inhibition SAR Epigenetics

Quantified Advantage in Synthetic Yield for Derivative Preparation

The target compound demonstrates a high, reproducible yield in a key synthetic transformation. In the preparation of 2-chloro-4-cyano-6-fluorobenzoic acid, a common downstream intermediate, the deprotection of methyl 2-chloro-4-cyano-6-fluorobenzoate proceeds with an 84% yield . In contrast, the synthesis of a structurally similar 2,4-dichloro-6-fluorobenzoate derivative is reported to achieve a lower yield of 72% under comparable reaction conditions [1]. This represents a 12 percentage point advantage in yield, directly impacting cost and material efficiency.

Synthetic Chemistry Process Optimization Building Block

High-Value Application Scenarios for Methyl 2-Chloro-4-Cyano-6-Fluorobenzoate in Research


Development of Selective HDAC6 Inhibitors

Given its demonstrated >29-fold selectivity for HDAC6 over HDAC1 [1], methyl 2-chloro-4-cyano-6-fluorobenzoate is an optimal starting scaffold for medicinal chemistry programs targeting HDAC6. This selectivity profile, which is a direct result of the 2-chloro-4-cyano-6-fluoro substitution pattern, helps mitigate the risk of hematological toxicities associated with broader HDAC inhibition. Researchers can build upon this core to develop therapeutics for oncology or neurodegenerative diseases where HDAC6 plays a pivotal role.

Synthesis of High-Lipophilicity Tool Compounds

With a cLogP of 2.89 [1], this building block is particularly well-suited for constructing tool compounds requiring increased membrane permeability and distribution into lipid-rich environments. Its higher lipophilicity compared to structurally similar alternatives (ΔcLogP = +1.69) makes it a valuable asset for generating probe molecules intended for cellular assays or for accessing intracellular targets that are otherwise difficult to engage.

Efficient Multi-Step Synthesis of Bioactive Molecules

This building block is a strategic choice for multi-step synthesis sequences where overall yield and cost-efficiency are paramount. Its demonstrated ability to undergo a high-yielding deprotection (84% yield to the corresponding acid) [1] provides a quantifiable advantage over other chloro-fluoro benzoate analogs. This translates directly to a lower cost per gram of the final active pharmaceutical ingredient (API) or research compound, making it ideal for process chemistry and scale-up studies.

As a Specific Probe for Structure-Activity Relationship (SAR) Studies

The precise combination of substituents—a 2-chloro group, a 6-fluoro group, and a 4-cyano group—allows researchers to interrogate the specific roles of these moieties in binding and reactivity. The 4.6-fold increase in HDAC6 inhibitory potency when the 2-chloro group is present, compared to its absence [1], provides a clear and quantifiable SAR anchor. This makes the compound an indispensable comparator in studies designed to optimize halogenated aromatic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chloro-4-cyano-6-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.